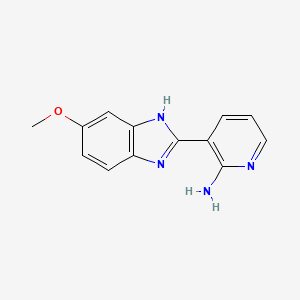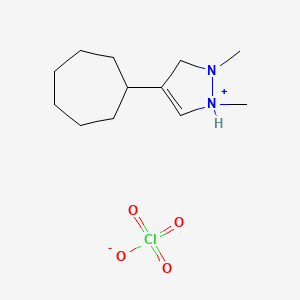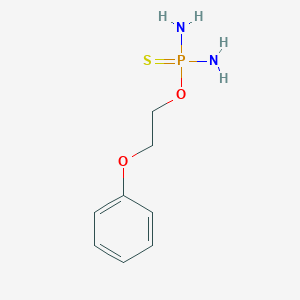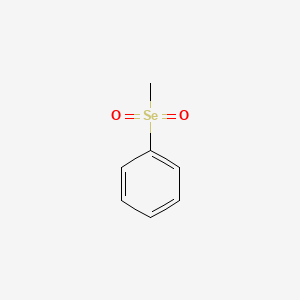
(Methaneselenonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methaneselenonyl)benzene is an organoselenium compound that features a benzene ring substituted with a methaneselenonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methaneselenonyl)benzene typically involves the introduction of a methaneselenonyl group to a benzene ring. One common method is the reaction of benzene with methaneselenonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(Methaneselenonyl)benzene undergoes various chemical reactions, including:
Oxidation: The methaneselenonyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction of this compound can yield selenides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(Methaneselenonyl)benzene has several scientific research applications:
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-based therapeutics.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (Methaneselenonyl)benzene involves its interaction with various molecular targets. The methaneselenonyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonylbenzene: Similar structure but contains a sulfur atom instead of selenium.
Methaneselenonyl toluene: Contains a methyl group on the benzene ring in addition to the methaneselenonyl group.
Selenobenzene: Contains a selenium atom directly bonded to the benzene ring.
Uniqueness
(Methaneselenonyl)benzene is unique due to the presence of the methaneselenonyl group, which imparts distinct chemical and physical properties compared to its sulfur analogs
Propiedades
Número CAS |
98750-90-4 |
|---|---|
Fórmula molecular |
C7H8O2Se |
Peso molecular |
203.11 g/mol |
Nombre IUPAC |
methylselenonylbenzene |
InChI |
InChI=1S/C7H8O2Se/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
LPEGUGMMXHZZJD-UHFFFAOYSA-N |
SMILES canónico |
C[Se](=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)
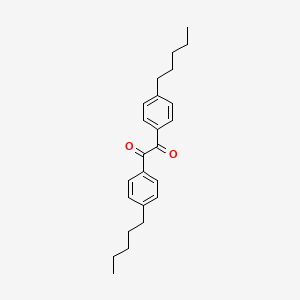
![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)
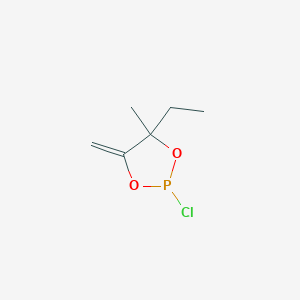
![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)
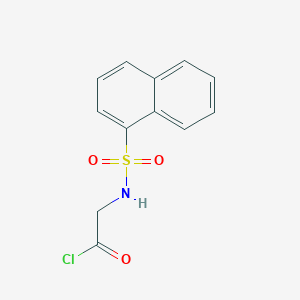

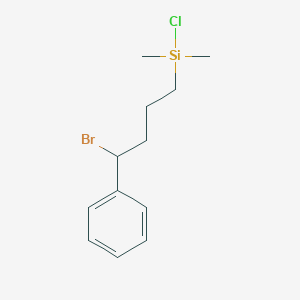
![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)
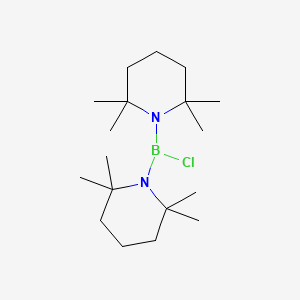
![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
